molecular formula C17H11N2NaO4 B14467433 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt CAS No. 68556-08-1

2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt

Cat. No.: B14467433
CAS No.: 68556-08-1
M. Wt: 330.27 g/mol
InChI Key: QXSUEKBQOFGQEO-UHFFFAOYSA-M
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Description

2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, a hydroxyl group, and a nitrophenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt typically involves a multi-step process. One common method includes the nitration of 3-hydroxy-N-phenyl-2-naphthalenecarboxamide, followed by the introduction of a sodium ion to form the monosodium salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Conversion to 3-hydroxy-N-(3-aminophenyl)-2-naphthalenecarboxamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its nitrophenyl group may interact with enzyme active sites, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)
  • 3-Hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt stands out due to its specific nitrophenyl substitution, which imparts unique chemical reactivity and biological activity. Its monosodium salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

68556-08-1

Molecular Formula

C17H11N2NaO4

Molecular Weight

330.27 g/mol

IUPAC Name

sodium;3-[(3-nitrophenyl)carbamoyl]naphthalen-2-olate

InChI

InChI=1S/C17H12N2O4.Na/c20-16-9-12-5-2-1-4-11(12)8-15(16)17(21)18-13-6-3-7-14(10-13)19(22)23;/h1-10,20H,(H,18,21);/q;+1/p-1

InChI Key

QXSUEKBQOFGQEO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])[O-].[Na+]

Origin of Product

United States

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